molecular formula C12H14BrFO3 B13336196 Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate CAS No. 1443329-62-1

Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate

Cat. No.: B13336196
CAS No.: 1443329-62-1
M. Wt: 305.14 g/mol
InChI Key: ZOTLBDTUCKWHAS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14BrFO3. It is a derivative of butanoic acid and contains a phenoxy group substituted with bromine and fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate typically involves the esterification of 4-(2-bromo-5-fluoro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxybutanoates.

    Oxidation: Formation of 4-(2-bromo-5-fluoro-phenoxy)butanoic acid.

    Reduction: Formation of 4-(2-bromo-5-fluoro-phenoxy)butanol.

Scientific Research Applications

Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of phenoxy compounds with biological macromolecules.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the bromine and fluorine atoms can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)butanoate
  • Ethyl 4-(2-bromo-4-fluorophenoxy)butanoate
  • Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate

Uniqueness

Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy ring. This unique substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1443329-62-1

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 4-(2-bromo-5-fluorophenoxy)butanoate

InChI

InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-8-9(14)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

ZOTLBDTUCKWHAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=CC(=C1)F)Br

Origin of Product

United States

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